3-O-Methyl Colterol Bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

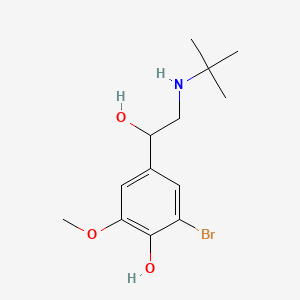

Molecular Formula |

C13H20BrNO3 |

|---|---|

Molecular Weight |

318.21 g/mol |

IUPAC Name |

2-bromo-4-[2-(tert-butylamino)-1-hydroxyethyl]-6-methoxyphenol |

InChI |

InChI=1S/C13H20BrNO3/c1-13(2,3)15-7-10(16)8-5-9(14)12(17)11(6-8)18-4/h5-6,10,15-17H,7H2,1-4H3 |

InChI Key |

MNAKYBCQRDFIRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 3-O-Methyl Colterol Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-O-Methyl Colterol Bromide, a derivative of the known β2-adrenoreceptor agonist, Colterol. Due to the limited availability of published data specifically for the bromide salt, this document outlines a proposed synthetic pathway based on established organic chemistry principles. Furthermore, it details the expected characterization methodologies and data, drawing parallels with analogous compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and further development of this and related compounds.

Introduction

Colterol is a short-acting β2-adrenoreceptor agonist known for its bronchodilator properties.[1] Its derivatives are of significant interest in medicinal chemistry for their potential therapeutic applications. 3-O-Methyl Colterol is a key metabolite and derivative of Colterol. The bromide salt of this compound, this compound, is explored in this guide for its potential as a stable, crystalline solid suitable for pharmaceutical development. This document will detail a plausible synthetic route, comprehensive characterization techniques, and the expected signaling pathway based on its parent compound.

Proposed Synthesis of this compound

In the absence of a specific published synthetic protocol for this compound, a two-step synthetic pathway is proposed. This pathway involves the synthesis of the free base, 3-O-Methyl Colterol, followed by its conversion to the corresponding bromide salt.

Proposed Synthesis of 3-O-Methyl Colterol

A plausible route to 3-O-Methyl Colterol involves the reaction of a suitable protected catechol derivative with an N-tert-butyl aminoethanol side chain. A common strategy for the synthesis of phenylethanolamines involves the reaction of a protected α-bromoacetophenone with a primary amine, followed by reduction of the resulting aminoketone.

Proposed Synthesis of this compound

The final step is the formation of the bromide salt. This can be achieved through the reaction of the free base, 3-O-Methyl Colterol, with hydrobromic acid.

dot

Caption: Proposed two-step synthesis of this compound.

Characterization

A thorough characterization of this compound is essential to confirm its identity, purity, and solid-state properties. The following analytical techniques are recommended.[1][2][3]

Quantitative Data Summary

| Property | Expected Value/Technique | Reference Compounds/Notes |

| Chemical Identity | ||

| Molecular Formula | C13H22BrNO3 | Calculated from the structure of 3-O-Methyl Colterol and HBr. |

| Molecular Weight | 320.22 g/mol | Calculated. |

| Purity | ||

| HPLC Purity | >98% | As per typical pharmaceutical standards.[2] |

| Spectroscopic Data | ||

| 1H NMR | Consistent with structure | Chemical shifts for aromatic, methoxy, and side-chain protons. |

| 13C NMR | Consistent with structure | Chemical shifts for all unique carbon atoms. |

| Mass Spectrometry (ESI-MS) | m/z [M]+ ~240.16 | Corresponds to the free base [C13H21NO3 + H]+. |

| FT-IR | Characteristic peaks | O-H, N-H, C-H (aliphatic & aromatic), C-O, C-N stretches. |

| Physical Properties | ||

| Appearance | White to off-white solid | Based on related compounds.[2] |

| Melting Point | To be determined | DSC can be used for accurate determination. |

| Solubility | To be determined | Expected to be soluble in polar solvents like water and methanol. |

Experimental Protocols

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV spectrum of the compound (likely around 280 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated methanol (CD3OD) or deuterium oxide (D2O).

-

Techniques: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to fully assign all proton and carbon signals.

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) and infuse it directly or via LC-MS.

-

Analysis: Observe the molecular ion peak corresponding to the protonated free base.

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.

-

Range: 4000-400 cm-1.

-

Analysis: Identify characteristic absorption bands for functional groups.[4][5]

Signaling Pathway

As a derivative of Colterol, 3-O-Methyl Colterol is expected to act as a β2-adrenoreceptor agonist. The binding of the agonist to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.

dot

Caption: Proposed signaling pathway of 3-O-Methyl Colterol.

This pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. While a specific, published protocol for the bromide salt is not currently available, the proposed synthetic route and detailed characterization methodologies offer a robust starting point for researchers. The outlined experimental protocols and expected data will aid in the successful synthesis, purification, and verification of this compound. Further studies are warranted to confirm the proposed synthesis and to fully elucidate the pharmacological profile of this compound.

References

3-O-Methyl Colterol Bromide: A Technical Guide for Researchers

Disclaimer: 3-O-Methyl Colterol is a known metabolite of the bronchodilator Bitolterol and an impurity found in Colterol preparations.[1][2] As such, extensive public-domain research on its specific activity as a primary therapeutic agent is limited. This guide provides a comprehensive overview based on the well-characterized pharmacology of its parent compound, Colterol, and established principles of beta-2 adrenergic agonist drug development. The experimental protocols and data presented are based on standard methodologies for this class of compounds.

Introduction to Beta-2 Adrenergic Agonists

Beta-2 adrenergic receptors (β2-AR) are G-protein coupled receptors predominantly found on the smooth muscle of the airways, vasculature, and uterus.[3][4] Agonism of these receptors leads to smooth muscle relaxation, resulting in effects such as bronchodilation.[5] Selective beta-2 adrenergic agonists are a cornerstone in the treatment of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[6][7]

Colterol is a short-acting beta-2 adrenergic agonist.[8] Its structure, featuring a catechol moiety, is crucial for its interaction with the β2-AR. The compound this guide focuses on, 3-O-Methyl Colterol, is a derivative of Colterol where one of the catechol hydroxyl groups is methylated. This modification is expected to influence its pharmacological profile, potentially affecting its potency, selectivity, and metabolic stability.

Chemical Structure

The chemical structures of Colterol and its 3-O-methylated derivative are presented below. The methylation at the 3-position of the benzene ring is the key structural difference.

Figure 1: Chemical Structures

| Compound | Structure | Molecular Formula | Molecular Weight |

| Colterol |  | C12H19NO3 | 225.28 g/mol [8] |

| 3-O-Methyl Colterol |  | C13H21NO3 | 239.31 g/mol [1][] |

Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway

Activation of the β2-AR by an agonist like Colterol initiates a well-defined intracellular signaling cascade.[10][11] This pathway ultimately leads to bronchodilation.[12] The key steps are outlined in the diagram below.

Caption: Beta-2 adrenergic receptor signaling pathway leading to bronchodilation.

Experimental Evaluation

To characterize the pharmacological profile of 3-O-Methyl Colterol Bromide, a series of in vitro experiments would be necessary. The following workflow outlines a typical approach.

Caption: Experimental workflow for characterizing a novel beta-2 adrenergic agonist.

Detailed Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.

Materials:

-

HEK293 cell membranes expressing recombinant human β2-adrenergic receptors.

-

[3H]-CGP12177 (a radiolabeled antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Test compound (this compound) at various concentrations.

-

Propranolol (a non-selective beta-blocker for determining non-specific binding).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add cell membranes, [3H]-CGP12177, and either buffer, test compound, or propranolol.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding (in the presence of propranolol) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human β2-adrenergic receptor.

-

Assay medium (e.g., HBSS with 5 mM HEPES and 0.1% BSA).

-

IBMX (a phosphodiesterase inhibitor).

-

Test compound (this compound) at various concentrations.

-

Isoproterenol (a full agonist, used as a positive control).

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Plate the cells in a 96-well plate and grow to confluence.

-

Remove the growth medium and pre-incubate the cells with IBMX in assay medium for 15-30 minutes.

-

Add serial dilutions of the test compound or isoproterenol to the wells.

-

Incubate at 37°C for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).[13]

-

Express the Emax of the test compound as a percentage of the Emax of isoproterenol.

Quantitative Data and Comparative Analysis

Table 1: Comparative Affinity and Selectivity of Beta-Adrenergic Agonists

| Compound | β2-AR Affinity (IC50, nM) | β1-AR Affinity (IC50, nM) | Selectivity (β1/β2) |

| Colterol | 147[8][14] | 645[8][14] | 4.4 |

| Isoproterenol | Reference | Reference | ~1 |

| Albuterol | Reference | Reference | >10 |

| 3-O-Methyl Colterol | Hypothesized to be higher | Hypothesized to be higher | To be determined |

Note: IC50 values are inversely related to affinity. A lower IC50 indicates higher affinity. The methylation of a catechol hydroxyl group is generally expected to decrease binding affinity due to the loss of a key hydrogen-bonding interaction with the receptor.

Table 2: Comparative Potency and Efficacy of Beta-Adrenergic Agonists

| Compound | Potency (EC50, nM) | Efficacy (Emax, % of Isoproterenol) |

| Colterol | Data not available | Expected to be a full agonist |

| Isoproterenol | Reference | 100% |

| Albuterol | Reference | ~100% |

| 3-O-Methyl Colterol | Hypothesized to be lower than Colterol | To be determined (may be a partial agonist) |

Note: EC50 is a measure of potency; a lower EC50 indicates higher potency.[15][16] Efficacy (Emax) is the maximal response a drug can produce.

Conclusion

This compound, as a derivative of the known beta-2 agonist Colterol, warrants investigation to fully characterize its pharmacological profile. The O-methylation of the catechol ring is a critical structural modification that is likely to reduce its affinity and potency at the β2-AR compared to the parent compound. However, this modification could also potentially alter its metabolic stability, specifically its susceptibility to catechol-O-methyltransferase (COMT). The experimental protocols outlined in this guide provide a standard framework for determining its affinity (Ki), potency (EC50), and efficacy (Emax), which are essential for its evaluation as a potential therapeutic agent.[17]

References

- 1. 3-o-Methyl colterol | 58868-93-2 | ICA86893 | Biosynth [biosynth.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Beta-2 Agonists - Adrenergic Receptor Pharmacology - Pharmacology - Picmonic for Medicine [picmonic.com]

- 4. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 10. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. EC50 - Wikipedia [en.wikipedia.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 16. youtube.com [youtube.com]

- 17. What is the difference between Ki and IC50 in enzyme inhibition? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-O-Methyl Colterol Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-O-Methyl Colterol Bromide. Due to a lack of available experimental data for the bromide salt form, this document presents predicted data for the free base, 3-O-Methyl Colterol, to serve as an estimation. Detailed experimental protocols for determining these key physicochemical parameters are also provided, alongside a visualization of the relevant biological signaling pathway.

Core Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-O-Methyl Colterol. It is crucial to note that these values are computational predictions for the free base and may differ from experimental values of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁NO₃ | [1][] |

| Molecular Weight | 239.31 g/mol | [1] |

| Melting Point | 140-142°C | [3] |

| Boiling Point | 398.3 ± 42.0 °C | [3] |

| pKa | 10.03 ± 0.31 | [3] |

| Solubility | DMSO (Slightly, Sonicated), Methanol (Slightly) | [3] |

| Density | 1.098 ± 0.06 g/cm³ | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid compound can be determined using a capillary melting point apparatus.[4]

Procedure:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5][6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure accurate measurement.[5]

-

Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[6]

-

Replicate Measurements: The determination should be repeated at least twice to ensure reproducibility.[5]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.[7][8][9][10][11]

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a flask containing a known volume of purified water (or a relevant buffer solution).

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[7]

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

pKa Determination (UV-Vis Spectrophotometry)

The acid dissociation constant (pKa) of a compound with a chromophore can be determined by measuring the change in its UV-Vis absorbance as a function of pH.[12][13][14][15]

Procedure:

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the compound in a suitable solvent (e.g., DMSO) is also prepared.

-

Sample Measurement: A small aliquot of the compound's stock solution is added to each buffer solution to a final, constant concentration. The UV-Vis spectrum of each solution is recorded.[12]

-

Data Analysis: The absorbance at a wavelength where the ionized and un-ionized forms of the compound have different molar absorptivities is plotted against the pH.

-

pKa Calculation: The pKa is determined from the resulting sigmoidal curve, often as the pH at the inflection point, or by fitting the data to the Henderson-Hasselbalch equation.[13]

Partition Coefficient (LogP) Determination (HPLC Method)

The partition coefficient (LogP), a measure of a compound's lipophilicity, can be determined chromatographically using reversed-phase HPLC.[16][17][18][19][20]

Procedure:

-

Standard Preparation: A series of standard compounds with known LogP values are prepared.

-

Chromatographic Conditions: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Retention Time Measurement: The retention times of the standard compounds and the test compound are measured.

-

Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standard compounds against their known LogP values.

-

LogP Calculation: The LogP of the test compound is then calculated from its retention factor using the calibration curve.

Signaling Pathway

3-O-Methyl Colterol, as an analog of Colterol, is expected to act as a β2-adrenergic receptor agonist. The activation of the β2-adrenergic receptor initiates a well-characterized signaling cascade.[21][22]

β2-Adrenergic Receptor Signaling Pathway

Experimental Workflow

A general workflow for the physicochemical characterization of a compound like this compound is outlined below.

References

- 1. scbt.com [scbt.com]

- 3. 3-O-Methyl Colterol CAS#: 58868-93-2 [chemicalbook.com]

- 4. westlab.com [westlab.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hi-tec.tripod.com [hi-tec.tripod.com]

- 14. scribd.com [scribd.com]

- 15. ulm.edu [ulm.edu]

- 16. agilent.com [agilent.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 22. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on Colterol and its Prodrug Bitolterol, with Reference to the Metabolite 3-O-Methyl Colterol

Introduction

While a specific developmental history for "3-O-Methyl Colterol Bromide" as a distinct therapeutic agent is not prominently documented in publicly available scientific literature, its parent compound, colterol, and the prodrug bitolterol, have been subjects of research and clinical use. This guide will provide a comprehensive overview of the discovery, mechanism of action, and pharmacological properties of colterol and bitolterol, with a discussion of 3-O-methyl colterol in its role as a metabolite.

Discovery and Development of Colterol and Bitolterol

Colterol, also known as N-tert-butylarterenol, is a direct-acting sympathomimetic amine with a structure similar to isoproterenol. It is a potent β2-adrenergic receptor agonist with bronchodilator properties.[1][2] The development of colterol was aimed at creating a more selective β2-agonist to minimize the cardiovascular side effects associated with less selective beta-agonists.

To improve its duration of action and oral bioavailability, a prodrug form, bitolterol, was developed.[2] Bitolterol is the di-p-toluoyl ester of colterol.[2] This esterification masks the hydrophilic catechol group of colterol, making bitolterol more lipophilic and allowing for its absorption. In the body, esterases hydrolyze bitolterol to release the active drug, colterol.[2] Bitolterol was formerly marketed for the management of bronchospasm in asthma and chronic obstructive pulmonary disease (COPD) but was withdrawn from the market by Elan Pharmaceuticals in 2001.[2][3]

Mechanism of Action: β2-Adrenergic Receptor Signaling

Colterol exerts its therapeutic effect by stimulating β2-adrenergic receptors, which are predominantly found in the smooth muscle of the airways.[2] This stimulation activates a Gs protein-coupled signaling cascade.

Signaling Pathway of Colterol

Caption: Colterol-mediated β2-adrenergic receptor signaling pathway.

The binding of colterol to the β2-adrenergic receptor leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] The increased intracellular concentration of cAMP activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.[2]

Pharmacokinetics and the Role of 3-O-Methyl Colterol

Bitolterol Metabolism Workflow

Caption: Metabolic pathway of bitolterol to 3-O-methyl colterol.

Following administration, bitolterol is hydrolyzed by esterases in the tissues and blood to release the active moiety, colterol.[2] Colterol is then subject to metabolism, primarily by the enzyme catechol-O-methyltransferase (COMT). COMT catalyzes the methylation of the 3-hydroxyl group of the catechol nucleus of colterol, resulting in the formation of 3-O-methyl colterol.[4] This metabolite is generally considered to have significantly less β2-adrenergic activity than colterol and represents a major pathway for the inactivation and subsequent excretion of the drug.

Quantitative Data

While extensive quantitative data for this compound is not available, the following table summarizes key properties of the related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Colterol | C12H19NO3 | 225.28 | 18866-78-9 |

| 3-O-Methyl Colterol | C13H21NO3 | 239.31 | 58868-93-2 |

Data sourced from PubChem and other chemical suppliers.[1][][6]

Experimental Protocols

Detailed experimental protocols for the discovery and development of this compound are not available. However, the study of β2-adrenergic agonists like colterol typically involves a series of in vitro and in vivo experiments.

General Experimental Workflow for β2-Agonist Evaluation

Caption: A generalized experimental workflow for drug development.

a. Radioligand Binding Assays: These assays are used to determine the binding affinity of the compound for the β2-adrenergic receptor. A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor, in the presence and absence of the test compound. The amount of radioligand displaced by the test compound is measured to calculate its binding affinity (Ki).

b. cAMP Accumulation Assays: To assess the functional activity of the compound as an agonist, intracellular cAMP levels are measured in cells expressing the β2-adrenergic receptor. Cells are treated with the compound, and the amount of cAMP produced is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

c. In Vivo Bronchodilator Activity: The efficacy of the compound in relaxing airway smooth muscle is evaluated in animal models. For example, bronchoconstriction can be induced in guinea pigs by administering an agent like histamine or methacholine. The test compound is then administered, and the degree of protection against or reversal of bronchoconstriction is measured, often by assessing changes in airway resistance and compliance.

3-O-Methyl Colterol is a key metabolite of the active bronchodilator colterol, which is released from the prodrug bitolterol. The therapeutic effects of colterol are mediated through the β2-adrenergic receptor signaling pathway, leading to bronchodilation. While "this compound" itself does not have a documented history as a developed pharmaceutical, understanding the pharmacology of its parent compounds provides valuable insight into the structure-activity relationships and metabolic pathways of this class of drugs. Further research would be necessary to elucidate any potential therapeutic utility of 3-O-methyl colterol or its salts.

References

In-depth Analysis of 3-O-Methyl Colterol Bromide: A Review of Available Scientific Literature

Despite a comprehensive search of publicly available scientific databases and literature, a detailed in vitro and in vivo research profile for 3-O-Methyl Colterol Bromide, including quantitative data, specific experimental protocols, and established signaling pathways, could not be compiled. This compound, while identified in specific contexts, does not appear to be the subject of extensive pharmacological investigation in the public domain.

Nomenclature and Identification

3-O-Methyl Colterol is scientifically known by several alternative names, including N-tert-Butylmetarterenol and α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methoxybenzenemethanol. Its unique Chemical Abstracts Service (CAS) number is 58868-93-2. This compound is structurally related to colterol, a known beta-2 adrenergic agonist.

Context in Scientific Literature

The available information positions 3-O-Methyl Colterol primarily as a metabolite and a substance monitored in veterinary contexts.

Metabolite of Bitolterol: One of the key findings identifies N-tert-Butylmetarterenol as a metabolite of the prodrug Bitolterol. Bitolterol is hydrolyzed in the body to its active form, colterol. Subsequently, the enzyme catechol-O-methyl transferase (COMT) can act on colterol to form 3-O-Methyl Colterol. This metabolic relationship is a crucial piece of information, suggesting that the in vivo presence of 3-O-Methyl Colterol is linked to the administration of Bitolterol. Further metabolic processes can lead to the conjugation of 3-O-Methyl Colterol, for instance, as a glucuronide.

Veterinary Drug Residue Monitoring: Independent of its role as a metabolite, "3-o-methyl-colterol" has been listed as a substance that is monitored for as a veterinary drug residue in commercial livestock products. This indicates a level of regulatory awareness and the existence of analytical methods for its detection, but does not provide insight into its pharmacological effects.

Absence of In Vitro and In Vivo Studies

-

Quantitative Data: No studies were found that presented quantitative data on the efficacy, potency, or pharmacokinetic profile of this compound.

-

Experimental Protocols: Without published studies, there are no detailed methodologies for key experiments to report.

-

Signaling Pathways: The mechanism of action and any associated signaling pathways for this compound have not been described in the scientific literature.

Visualizations

As no signaling pathways, experimental workflows, or logical relationships for this compound have been described in the available literature, the creation of Graphviz diagrams is not possible.

Unveiling the Receptor Binding Profile of Colterol and its Metabolite, 3-O-Methyl Colterol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

While direct, quantitative receptor binding affinity data for 3-O-Methyl Colterol Bromide remains scarce in publicly available scientific literature, a comprehensive understanding of its pharmacological profile can be inferred from its parent compound, Colterol. This technical guide synthesizes the available data on Colterol's receptor binding affinity, details relevant experimental methodologies, and presents associated signaling pathways. This information provides a foundational framework for researchers investigating the structure-activity relationships of Colterol and its metabolites.

3-O-Methyl Colterol, also known as N-tert-Butylmetarterenol, is a metabolite of the bronchodilator Bitolterol. Bitolterol is a prodrug that is hydrolyzed to its active form, Colterol (N-t-butylarterenol).[1][2] The pharmacological activity of Bitolterol is attributed to the slow release and subsequent action of Colterol at its target receptors.[1] The activity of Colterol is eventually terminated through metabolic processes, including 3-O-methylation to form 3-O-Methyl Colterol.[1]

Quantitative Receptor Binding Affinity of Colterol

Colterol is recognized as a beta-2 adrenergic receptor agonist.[2][3] Its binding affinity has been characterized at both beta-1 and beta-2 adrenergic receptors. The available data on Colterol's inhibitory concentration (IC50) is summarized in the table below.

| Compound | Receptor Subtype | IC50 (nM) | Tissue/System |

| Colterol | β1-adrenoceptor | 645 | Heart |

| Colterol | β2-adrenoceptor | 147 | Lung |

Table 1: Receptor Binding Affinity of Colterol. This table summarizes the reported IC50 values for Colterol at beta-1 and beta-2 adrenergic receptors.[3]

Experimental Protocols

The determination of receptor binding affinity, such as the IC50 values presented above, is typically achieved through competitive radioligand binding assays. While the specific protocol for generating the cited Colterol data is not detailed in the available search results, a general methodology can be outlined.

General Radioligand Binding Assay Protocol:

-

Membrane Preparation:

-

Tissues rich in the target receptor (e.g., heart for β1, lung for β2) are homogenized in a suitable buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

A constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol for beta-adrenergic receptors) is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled competitor ligand (in this case, Colterol) are added to the incubation mixture.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Detection:

-

The bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

-

The filters are washed to remove non-specifically bound radioligand.

-

The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor ligand.

-

The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting sigmoid curve using non-linear regression analysis.

-

References

An In-depth Technical Guide on the Pharmacology and Toxicology of 3-O-Methyl Colterol Bromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on 3-O-Methyl Colterol. It is critical to note that specific pharmacological and toxicological data for 3-O-Methyl Colterol Bromide is limited in the public domain. Much of the following information is extrapolated from data on its parent compound, colterol, and the general class of β2-adrenergic agonists.

Introduction

3-O-Methyl Colterol is a metabolite of colterol, a short-acting β2-adrenergic receptor agonist.[1] Colterol itself is the active metabolite of the prodrug bitolterol, which has been used in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Understanding the pharmacological and toxicological profile of 3-O-Methyl Colterol is crucial for a comprehensive assessment of the metabolism and safety of colterol-based therapeutics. This guide provides a detailed overview of the known properties of 3-O-Methyl Colterol, placed within the broader context of its parent compound and the class of β2-adrenergic agonists.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 3-O-Methyl Colterol is fundamental for its study and formulation.

| Property | Value | Source |

| Chemical Name | 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-methoxyphenol | [4] |

| Synonyms | N-tert-Butylmetarterenol, α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methoxybenzenemethanol | [][6] |

| CAS Number | 58868-93-2 | [6][7] |

| Molecular Formula | C13H21NO3 | [][6][7] |

| Molecular Weight | 239.31 g/mol | [][6][7] |

| Melting Point | 144.00 °C | [7] |

| Boiling Point | 398.30 °C | [7] |

| Flash Point | 194.70 °C | [7] |

| SMILES | CC(C)(C)NCC(C1=CC(=C(C=C1)O)OC)O | [][7] |

| InChI | InChI=1S/C13H21NO3/c1-13(2,3)14-8-11(16)9-5-6-10(15)12(7-9)17-4/h5-7,11,14-16H,8H2,1-4H3 | [4][] |

Pharmacology

Mechanism of Action

As a derivative of colterol, 3-O-Methyl Colterol is presumed to act as a β2-adrenergic receptor agonist. The general mechanism for this class of drugs involves the activation of β2-adrenergic receptors, which are predominantly found on the smooth muscle of the airways.[8][9] This activation initiates a signaling cascade that leads to bronchodilation.

The binding of a β2-agonist to its receptor stimulates the Gs alpha subunit of the associated G protein.[10] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][8][9][10] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, ultimately causing smooth muscle relaxation and bronchodilation.[9]

References

- 1. Colterol - Wikipedia [en.wikipedia.org]

- 2. Bitolterol | C28H31NO5 | CID 35330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-O-Methyl Colterol | CAS 58868-93-2 | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. 3-o-Methyl colterol | 58868-93-2 | ICA86893 | Biosynth [biosynth.com]

- 8. What are β2-adrenergic receptor agonists and how do they work? [synapse.patsnap.com]

- 9. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 10. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structural-Activity Relationship of 3-O-Methyl Colterol Bromide: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural-activity relationship (SAR) of 3-O-Methyl Colterol Bromide, a derivative of the known β2-adrenergic agonist, colterol. Due to a lack of specific publicly available quantitative data for this compound, this analysis is based on the established pharmacology of its parent compound, colterol, and well-documented SAR principles for β2-adrenergic agonists. This guide will delve into the anticipated effects of the 3-O-methylation on receptor binding, selectivity, and metabolic stability, providing a framework for researchers engaged in the development of novel bronchodilators.

Core Compound Analysis: Colterol

Colterol is a potent β2-adrenergic agonist characterized by a catechol moiety, an ethanolamine side chain, and a bulky N-tert-butyl substituent.[1] Its affinity for β-adrenergic receptors has been quantified, providing a baseline for understanding the impact of structural modifications.

| Compound | Receptor | IC50 (nM) |

| Colterol | β1-adrenoceptor (heart) | 645 |

| Colterol | β2-adrenoceptor (lung) | 147 |

Table 1: In vitro activity of Colterol at β1 and β2-adrenergic receptors.[2][3]

The data clearly indicates that colterol possesses a degree of selectivity for the β2 receptor over the β1 receptor. The N-tert-butyl group is a critical feature for this selectivity, as bulky substituents on the amine are known to favor interaction with the β2-adrenergic receptor.

The Impact of 3-O-Methylation: A Structural-Activity Relationship Perspective

The primary structural difference between colterol and 3-O-Methyl Colterol is the methylation of the hydroxyl group at the 3-position of the catechol ring. This modification is anticipated to have several significant consequences for the molecule's pharmacological profile.

1. Receptor Interaction and Selectivity:

The catechol hydroxyl groups of adrenergic agonists are crucial for forming hydrogen bonds with serine residues (specifically Ser204 and Ser207) in the binding pocket of the β2-adrenergic receptor. The methylation of the 3-hydroxyl group in 3-O-Methyl Colterol would prevent the formation of a hydrogen bond at this position. This is likely to result in a decrease in binding affinity and intrinsic activity compared to the parent compound, colterol.

However, the N-tert-butyl group remains, which is a key determinant for β2 selectivity. Therefore, it is probable that 3-O-Methyl Colterol retains its preference for the β2 receptor over the β1 receptor, although the overall potency may be diminished.

2. Metabolic Stability:

Catecholamines like colterol are susceptible to metabolic inactivation by the enzyme Catechol-O-Methyltransferase (COMT), which specifically methylates one of the catechol hydroxyl groups. The methylation of the 3-hydroxyl group in 3-O-Methyl Colterol effectively blocks this primary route of metabolic degradation . This increased metabolic stability is a significant advantage, potentially leading to a longer duration of action in vivo.

3. The Role of the Bromide Salt:

The "Bromide" in this compound indicates that the compound is formulated as a bromide salt. The choice of a salt form is primarily to improve the stability, solubility, and handling of the active pharmaceutical ingredient. From a SAR perspective, the bromide anion itself is not expected to directly interact with the adrenergic receptors and therefore should not influence the intrinsic pharmacological activity of the 3-O-Methyl Colterol cation.

Experimental Protocols

To empirically determine the structural-activity relationship of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments that would be cited in such a study.

1. Radioligand Binding Assay for Receptor Affinity (Ki):

-

Objective: To determine the binding affinity of this compound for β1 and β2-adrenergic receptors.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing either β1 (e.g., rat heart) or β2 (e.g., rat lung or CHO cells transfected with the human β2 receptor) adrenergic receptors.

-

Radioligand: Use a high-affinity radiolabeled antagonist, such as [³H]dihydroalprenolol ([³H]DHA), to label the receptors.

-

Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound) and a reference compound (e.g., isoproterenol or colterol).

-

Separation and Counting: Separate the bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Assay for Agonist Activity (EC50 and Intrinsic Activity):

-

Objective: To determine the potency (EC50) and efficacy (intrinsic activity) of this compound at the β2-adrenergic receptor.

-

Methodology (cAMP Accumulation Assay):

-

Cell Culture: Use a cell line endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., A549 or HEK293 cells).

-

Stimulation: Treat the cells with increasing concentrations of this compound or a full agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis and Detection: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve. The EC50 (the concentration of agonist that produces 50% of the maximal response) is determined by non-linear regression. The intrinsic activity is calculated as the maximal response produced by the test compound as a percentage of the maximal response produced by the full agonist.

-

Visualizing the Molecular Logic

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Caption: β2-Adrenergic Receptor Signaling Pathway.

References

3-O-Methyl Colterol Bromide: A Technical Guide for Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyl Colterol Bromide is a methoxy-substituted β-agonist derivative applied in biochemical research and pharmaceutical studies.[] As a metabolite of the bronchodilator bitolterol, its pharmacological activity is of significant interest. This document provides a technical overview of this compound, including its chemical properties, inferred mechanism of action based on its relationship to the known β-adrenergic agonist Colterol, and generalized experimental protocols for its characterization. Due to a lack of specific quantitative data for this compound in publicly available literature, data for the closely related compound Colterol is presented as a proxy to guide research efforts.

Chemical and Physical Properties

3-O-Methyl Colterol is the 3-O-methylated metabolite of Colterol. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-methoxyphenol | [2] |

| Synonyms | N-tert-Butylmetarterenol, α-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-3-methoxybenzenemethanol | [3] |

| CAS Number | 58868-93-2 | [3] |

| Molecular Formula | C₁₃H₂₁NO₃ | [3] |

| Molecular Weight | 239.31 g/mol | [3] |

Inferred Mechanism of Action: β-Adrenergic Receptor Agonism

3-O-Methyl Colterol is a derivative of Colterol, which is a known agonist of β1 and β2-adrenergic receptors. Bitolterol, a prodrug, is hydrolyzed to Colterol, which then exerts its therapeutic effects as a bronchodilator through the activation of these receptors. Therefore, it is highly probable that 3-O-Methyl Colterol also interacts with β-adrenergic receptors, initiating a similar signaling cascade.

The binding of a β-agonist like Colterol to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activates the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). The subsequent activation of protein kinase A (PKA) leads to the phosphorylation of downstream targets, resulting in various physiological responses, including smooth muscle relaxation in the bronchioles.

Figure 1: Inferred β-Adrenergic Signaling Pathway for 3-O-Methyl Colterol.

Quantitative Data (Proxy Data for Colterol)

Due to the absence of specific pharmacological data for 3-O-Methyl Colterol in the reviewed literature, the following table summarizes the reported activity of its parent compound, Colterol. These values can serve as a preliminary reference for designing experiments to characterize 3-O-Methyl Colterol.

| Ligand | Receptor Subtype | Assay Type | Value (IC₅₀) | Source |

| Colterol | β1-adrenoceptor (heart) | Radioligand Binding | 645 nM | |

| Colterol | β2-adrenoceptor (lung) | Radioligand Binding | 147 nM |

Experimental Protocols

The following are generalized protocols for key experiments that can be adapted to characterize the biochemical and pharmacological properties of this compound.

β-Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 3-O-Methyl Colterol for β-adrenergic receptors.

Figure 2: Workflow for a β-Adrenergic Receptor Binding Assay.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the β-adrenergic receptor of interest (e.g., CHO cells transfected with β1 or β2 receptors) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

A fixed concentration of a suitable radioligand (e.g., [³H]-CGP12177 for β1/β2 receptors).

-

Increasing concentrations of this compound (or a known non-labeled ligand for control wells).

-

The prepared cell membranes.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Intracellular cAMP Accumulation Assay

This protocol outlines a method to measure the functional consequence of β-adrenergic receptor activation by quantifying the production of intracellular cAMP.

Figure 3: Workflow for an Intracellular cAMP Accumulation Assay.

Methodology:

-

Cell Culture: Plate cells expressing the target β-adrenergic receptor in a 96-well plate and grow to confluence.

-

Assay Preparation: Wash the cells with a serum-free medium or a suitable assay buffer. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine, IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

-

Compound Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP detection kit.

-

cAMP Quantification: Determine the intracellular cAMP concentration using a commercially available kit (e.g., HTRF®, ELISA, or AlphaScreen®). Follow the manufacturer's instructions for the specific kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the 3-O-Methyl Colterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Conclusion

This compound is a valuable tool for biochemical research, particularly in the study of β-adrenergic signaling. While direct pharmacological data for this compound is limited, its close structural and metabolic relationship with Colterol provides a strong rationale for its investigation as a β-adrenergic agonist. The experimental protocols outlined in this guide offer a starting point for researchers to characterize its binding affinity, functional potency, and downstream signaling effects. Such studies will be crucial in elucidating the specific role of 3-O-methylation on the activity of Colterol and will contribute to a deeper understanding of adrenergic pharmacology.

References

Methodological & Application

Application Notes and Protocols for the β2-Adrenergic Receptor Agonist Colterol

Note: The following information is provided for the β2-adrenergic receptor agonist Colterol . No specific experimental data or protocols for "3-O-Methyl Colterol Bromide" were found in a comprehensive search of scientific literature. Colterol is the active metabolite of the prodrug Bitolterol and is a well-characterized short-acting β2-adrenoreceptor agonist.[1][2] The protocols and data presented here are based on established methodologies for Colterol and other similar β2-adrenergic agonists and are intended for research purposes only.

Introduction

Colterol is a catecholamine derivative and a potent β2-adrenergic receptor agonist.[1][2] Its primary mechanism of action involves the selective binding to and activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[3] This activation stimulates the Gs alpha subunit of the associated G protein, leading to the activation of adenylyl cyclase.[3] Adenylyl cyclase, in turn, catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[3]

These application notes provide detailed protocols for in vitro and in vivo studies to characterize the pharmacological properties of Colterol, as well as an overview of preclinical safety and toxicology considerations.

Signaling Pathway

The signaling cascade initiated by Colterol binding to the β2-adrenergic receptor is a classic example of a G-protein coupled receptor (GPCR) pathway. The key steps are outlined in the diagram below.

In Vitro Experimental Protocols

β2-Adrenergic Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of Colterol for the β2-adrenergic receptor using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-CGP-12177 (a non-selective β-adrenergic antagonist) or another suitable radiolabeled antagonist.

-

Non-specific Binding Control: Propranolol (a non-selective β-blocker) at a high concentration (e.g., 10 µM).

-

Test Compound: Colterol hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor in cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of propranolol (10 µM final concentration), 50 µL of radioligand, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of varying concentrations of Colterol, 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Colterol concentration.

-

Determine the IC50 value (the concentration of Colterol that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Quantitative Data:

| Parameter | Value | Reference |

| IC50 (β2-adrenoceptor) | 147 nM | [4] |

| IC50 (β1-adrenoceptor) | 645 nM | [4] |

Cyclic AMP (cAMP) Functional Assay

This protocol measures the ability of Colterol to stimulate the production of intracellular cAMP in cells expressing the β2-adrenergic receptor, providing a measure of its functional potency (EC50).

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human β2-adrenergic receptor.

-

Test Compound: Colterol hydrochloride.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase (PDE) inhibitor such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Reference Agonist: Isoproterenol.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

96-well or 384-well cell culture plates.

Protocol:

-

Cell Seeding: Seed the cells into 96- or 384-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of Colterol and the reference agonist (Isoproterenol) in stimulation buffer.

-

Cell Stimulation:

-

Aspirate the culture medium from the cells.

-

Add the stimulation buffer containing the different concentrations of Colterol or Isoproterenol to the wells. Include a vehicle control (stimulation buffer alone).

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

-

Quantitative Data:

| Parameter | Value (Isoproterenol) | Reference |

| EC50 (cAMP accumulation) | ~10 nM | General β2-agonist data |

Note: Specific EC50 data for Colterol in a cAMP assay was not available in the searched literature. The value for Isoproterenol, a potent non-selective β-agonist, is provided for reference.

In Vivo Experimental Protocol

Evaluation of Bronchodilator Activity in Guinea Pigs

This protocol describes a method to assess the in vivo bronchodilator activity of Colterol in a guinea pig model of bronchoconstriction.

Materials:

-

Animals: Male Dunkin-Hartley guinea pigs (300-400 g).

-

Anesthetic: Urethane or a combination of ketamine and xylazine.

-

Bronchoconstrictor: Histamine or methacholine.

-

Test Compound: Colterol hydrochloride.

-

Vehicle: Saline or appropriate vehicle for Colterol administration.

-

Instrumentation: Small animal ventilator, pneumotachograph, pressure transducer, and data acquisition system to measure airway resistance and dynamic lung compliance.

Protocol:

-

Animal Preparation:

-

Anesthetize the guinea pig.

-

Perform a tracheotomy and cannulate the trachea.

-

Cannulate the jugular vein for intravenous administration of compounds.

-

Connect the tracheal cannula to a small animal ventilator.

-

-

Baseline Measurements: Ventilate the animal and record baseline airway resistance and dynamic lung compliance.

-

Induction of Bronchoconstriction: Administer the bronchoconstrictor (e.g., intravenous infusion of histamine or methacholine) to induce a stable and sustained increase in airway resistance.

-

Compound Administration: Once a stable bronchoconstriction is achieved, administer Colterol intravenously at various doses. Include a vehicle control group.

-

Measurement of Bronchodilation: Continuously record airway resistance and dynamic lung compliance for a set period after Colterol administration.

-

Data Analysis:

-

Calculate the percentage inhibition of the bronchoconstrictor-induced increase in airway resistance for each dose of Colterol.

-

Plot the percentage inhibition against the logarithm of the Colterol dose to determine the ED50 (the dose that causes 50% of the maximal inhibitory effect).

-

Quantitative Data:

| Parameter | Value | Reference |

| ED50 (Bronchodilation) | Data not available |

Note: Specific in vivo bronchodilator ED50 data for Colterol in this model was not found in the searched literature. Such studies would be necessary to fully characterize its in vivo potency.

Preclinical Safety and Toxicology

A comprehensive preclinical safety and toxicology program is essential for the development of any new inhaled therapeutic. The following provides a general overview of the types of studies that would be required for a compound like Colterol.

Key Study Areas:

-

General Toxicology:

-

Acute Toxicity: Single high-dose studies in two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and identify target organs of toxicity.

-

Repeat-Dose Toxicity: Studies of varying durations (e.g., 28-day, 90-day) in two species via the inhalation route to assess the effects of repeated exposure. Endpoints include clinical observations, body weight, food consumption, clinical pathology, and histopathology of all major organs, with a focus on the respiratory tract.

-

-

Safety Pharmacology:

-

Cardiovascular System: Evaluation of effects on heart rate, blood pressure, and electrocardiogram (ECG) in a conscious non-rodent model (e.g., dog or non-human primate). This is particularly important for β2-agonists due to potential off-target effects on β1-receptors in the heart.

-

Respiratory System: Assessment of respiratory rate and tidal volume.

-

Central Nervous System: A functional observational battery (e.g., Irwin screen) in rodents to assess behavioral and neurological effects.

-

-

Genotoxicity:

-

A battery of in vitro and in vivo tests to assess the potential for mutagenicity and clastogenicity, including:

-

Ames test (bacterial reverse mutation assay).

-

In vitro chromosomal aberration test in mammalian cells.

-

In vivo micronucleus test in rodents.

-

-

-

Reproductive and Developmental Toxicology:

-

Studies to evaluate the effects on fertility, embryonic and fetal development, and pre- and postnatal development. These can often be conducted via an alternative route of administration (e.g., oral or subcutaneous) to ensure adequate systemic exposure.

-

Experimental Workflow for Preclinical Safety Evaluation:

Conclusion

The experimental protocols outlined in these application notes provide a framework for the in vitro and in vivo characterization of the β2-adrenergic agonist Colterol. By performing receptor binding studies, functional cAMP assays, and in vivo bronchodilator models, researchers can obtain a comprehensive pharmacological profile of the compound. Furthermore, adherence to a thorough preclinical safety and toxicology plan is crucial for the advancement of any potential therapeutic candidate.

References

- 1. Bitolterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible obstructive airways disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bitolterol mesylate: a beta-adrenergic agent. Chemistry, pharmacokinetics, pharmacodynamics, adverse effects and clinical efficacy in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-O-Methyl Colterol Bromide in Smooth Muscle Relaxation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl Colterol Bromide is a methoxy-substituted derivative of Colterol, a known β-adrenergic receptor agonist.[] Colterol and its derivatives are of interest in pharmacological studies for their potential effects on smooth muscle relaxation. As a β-agonist, this compound is presumed to exert its effects through the stimulation of β-adrenergic receptors, primarily the β2 subtype, which are prevalent in various smooth muscle tissues, including those of the bronchioles, vasculature, and uterus. This document provides an overview of its potential mechanism of action, protocols for in vitro evaluation of its smooth muscle relaxant properties, and a framework for data presentation.

Mechanism of Action: β-Adrenergic Signaling Pathway

This compound, as a derivative of the β2-adrenergic agonist Colterol, is expected to induce smooth muscle relaxation by activating the β2-adrenergic receptor signaling cascade.[2] This pathway is initiated by the binding of the agonist to the β2-adrenergic receptor on the surface of smooth muscle cells. This binding event triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs). The activated Gs protein, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chain, resulting in smooth muscle relaxation.

Quantitative Data Summary

Specific quantitative data for this compound is not available. The following table provides data for the parent compound, Colterol, which can be used as a reference point for initial experimental design. It is important to note that the 3-O-methylation may alter the potency and selectivity of the compound.

| Compound | Receptor Subtype | Parameter | Value (nM) | Tissue/System |

| Colterol | β1-Adrenergic | IC50 | 645 | Heart |

| Colterol | β2-Adrenergic | IC50 | 147 | Lung |

IC50 values indicate the concentration of the ligand that is required for 50% inhibition of binding of a radioligand.

Experimental Protocols

The following protocols are generalized for the in vitro assessment of smooth muscle relaxant properties of a test compound like this compound and can be adapted based on the specific tissue and experimental setup.

Protocol 1: Isolated Guinea Pig Tracheal Ring Relaxation Assay

This protocol is designed to assess the relaxant effect of this compound on pre-contracted guinea pig tracheal smooth muscle.

Materials and Reagents:

-

Male Dunkin-Hartley guinea pigs (250-350 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1)

-

Carbachol or Histamine (contractile agents)

-

This compound (test compound)

-

Propranolol (non-selective β-blocker, for mechanism validation)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Experimental Workflow:

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and excise the trachea. Place the trachea in cold Krebs-Henseleit solution. Carefully remove adhering connective tissue and cut the trachea into 2-3 mm wide rings.

-

Mounting: Suspend the tracheal rings between two L-shaped stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

-

Equilibration: Apply an initial tension of 1 g to the rings and allow them to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

Contraction: After equilibration, induce a stable, submaximal contraction with a contractile agent such as carbachol (e.g., 1 µM) or histamine.

-

Drug Administration: Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM in half-log increments).

-

Data Recording: Record the relaxation response as a percentage of the pre-induced contraction.

-

Mechanism Validation (Optional): To confirm the involvement of β-adrenergic receptors, perform a parallel experiment where the tracheal rings are pre-incubated with a non-selective β-blocker like propranolol (e.g., 1 µM) for 30 minutes before the addition of the contractile agent and subsequent administration of this compound.

-

Data Analysis: Construct concentration-response curves and calculate the EC50 (the molar concentration of an agonist that produces 50% of the maximal possible effect) and Emax (maximal relaxation) values.

Protocol 2: Receptor Binding Assay

This protocol can be used to determine the binding affinity of this compound to β1 and β2-adrenergic receptors.

Materials and Reagents:

-

Cell lines expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells)

-

Membrane preparation from these cells

-

Radiolabeled ligand (e.g., [3H]-CGP 12177 or [125I]-Iodocyanopindolol)

-

This compound (test compound)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter or gamma counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from cultured cells overexpressing the receptor of interest.

-

Binding Reaction: In a microtiter plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.

-

Incubation: Incubate at a specific temperature (e.g., 25°C or 37°C) for a set period to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation

All quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.

Table Example for Relaxation Studies:

| Compound | Pre-contracting Agent | EC50 (nM) | Emax (% Relaxation) | n |

| This compound | Carbachol (1 µM) | [Insert Value] | [Insert Value] | [Insert Value] |

| Isoproterenol (Control) | Carbachol (1 µM) | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound + Propranolol (1 µM) | Carbachol (1 µM) | [Insert Value] | [Insert Value] | [Insert Value] |

Table Example for Binding Studies:

| Compound | Receptor Subtype | Ki (nM) | n |

| This compound | β1-Adrenergic | [Insert Value] | [Insert Value] |

| This compound | β2-Adrenergic | [Insert Value] | [Insert Value] |

Conclusion

While direct experimental data on this compound is limited, its structural relationship to Colterol provides a strong basis for investigating its potential as a β2-adrenergic agonist for smooth muscle relaxation. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to systematically evaluate the pharmacological properties of this compound. It is imperative that future studies establish the specific potency, efficacy, and selectivity profile of this compound to fully understand its therapeutic potential.

References

Application Notes and Protocols for 3-O-Methyl Colterol Bromide in Preclinical Asthma and COPD Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl Colterol Bromide is a putative novel bronchodilator under investigation for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). As a derivative of Colterol, a known beta-2 adrenergic receptor agonist, this compound is hypothesized to function by stimulating these receptors on airway smooth muscle cells.[1][2] This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and bronchodilation.[1]

These application notes provide a comprehensive overview of the proposed mechanism of action, along with detailed protocols for evaluating the efficacy and potency of this compound in established in vitro and in vivo models of asthma and COPD. The information is intended to guide researchers in the preclinical assessment of this compound.

Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

Beta-2 adrenergic receptor agonists are a cornerstone in the management of asthma and COPD.[3][4] The proposed signaling pathway for this compound is initiated by its binding to the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This binding event activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic AMP (cAMP).[1][5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle. This cascade of events results in the widening of the airways, alleviating the bronchoconstriction characteristic of asthma and COPD.[1]

Caption: Proposed signaling pathway of this compound.

In Vitro Evaluation

Beta-2 Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the beta-2 adrenergic receptor.

Protocol:

-

Cell Culture: Utilize HEK-293 cells stably expressing the human beta-2 adrenergic receptor.

-

Membrane Preparation: Homogenize cells and isolate the membrane fraction containing the receptor through centrifugation.

-

Competition Binding: Incubate the cell membranes with a known radiolabeled antagonist (e.g., [¹²⁵I]-Cyanopindolol) and varying concentrations of this compound.

-

Detection: Measure the amount of radioligand bound to the receptor at each concentration of the test compound using a gamma counter.

-

Data Analysis: Calculate the Ki value from the IC50 (the concentration of the compound that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To quantify the functional agonistic activity (EC50) of this compound at the beta-2 adrenergic receptor.[5]

Protocol:

-

Cell Culture: Plate CHO-K1 cells stably expressing the human beta-2 adrenergic receptor in a 96-well plate.

-

Compound Incubation: Treat the cells with increasing concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Quantify the amount of cAMP produced using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the concentration-response curve and determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.

Beta-Arrestin Recruitment Assay